molecular formula C14H30O B1599762 2-Butyl-1-decanol CAS No. 21078-81-9

2-Butyl-1-decanol

Cat. No. B1599762
CAS RN: 21078-81-9
M. Wt: 214.39 g/mol
InChI Key: FAOVRYZLXQUFRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Butyl-1-decanol consists of a straight carbon chain (decyl group) with a hydroxyl group (-OH) at one end. The compound is a colorless liquid with a faint odor. Its molecular weight is approximately 186.33 g/mol .

Scientific Research Applications

  • Medical and Biological Applications :

    • Diffusion in Nails : A study by Xiao et al. (2011) used Opto-Thermal Transient Emission Radiometry (OTTER) to investigate the permeation of solvents like decanol through human nails. This method helps in identifying suitable excipients for targeting drugs to the nail, highlighting a potential application of decanol in topical medical treatments (Xiao et al., 2011).
  • Chemical Synthesis and Catalysis :

    • Alcohol Oxidation : Research by Toorn et al. (2011) involved the oxidation of alcohols like 1-decanol using aromatic diselenides as catalysts. This process is significant in the synthesis of fine chemicals and pharmaceuticals (Toorn et al., 2011).
    • Boron Removal : Fortuny et al. (2014) discussed the use of decanol as a phase modifier in the extraction of boron. This research is relevant for environmental remediation and water treatment (Fortuny et al., 2014).
  • Material Science :

    • Porous Film Preparation : Liu et al. (2005) studied the use of solvents like 1-decanol in the preparation of porous TiO2 films. These films have applications in photocatalysis, sensors, and solar cells (Liu et al., 2005).
  • Environmental Science :

    • Organic Compound Decomposition : Choi and Watanabe (2012) explored the decomposition of 1-decanol emulsion by a water plasma system. This method is significant for waste treatment and environmental clean-up (Choi and Watanabe, 2012).
  • Energy and Biofuels :

    • Butanol Production Enhancement : A study by Evans and Wang (1988) found that mixed extractants containing decanol could enhance butanol formation, relevant for biofuel production (Evans and Wang, 1988).
    • Bio-Butanol Combustion Model : Sarathy et al. (2012) developed a comprehensive chemical kinetic combustion model for butanol isomers like 2-butyl-1-octanol. This research aids in understanding the combustion chemistry of bio-derived fuels (Sarathy et al., 2012).
  • Food and Cosmetic Industry :

    • Production of 1-Decanol : Rutter and Rao (2016) engineered yeast for the production of 1-decanol from glucose. 1-Decanol is used in solvents, surfactants, lubricants, waxes, creams, and cosmetics (Rutter and Rao, 2016).

properties

IUPAC Name

2-butyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-8-9-10-12-14(13-15)11-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOVRYZLXQUFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433135
Record name 2-BUTYL-1-DECANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1-decanol

CAS RN

21078-81-9
Record name 2-Butyl-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21078-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyldecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021078819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BUTYL-1-DECANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decanol, 2-butyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTYLDECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A6K2950M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RD Offeman, SK Stephenson, D Franqui… - Separation and …, 2008 - Elsevier
In a solvent extraction screening study, several β-branched alcohols in the 14–20 carbons range show improved extractive performance to recover ethanol from aqueous solutions …
Number of citations: 61 www.sciencedirect.com
S Iglauer, Y Wu, P Shuler, Y Tang… - Colloids and Surfaces A …, 2009 - Elsevier
… These did not reach ultra-low IFTs, probably because the HLB was not optimal (4-methyl-2-pentanol was too hydrophilic while 2-butyl-1-decanol, 2-hexyl-1-decanol and 2-decyl-1-…
Number of citations: 192 www.sciencedirect.com
J Krupčik, I Špánik, P Sandra - Journal of Chromatography A, 1994 - Elsevier
The separation of C 11 C 14 branched-chain alcohols and their acetyl derivatives by gas chromatography on a fused-silica capillary column coated with heptakis (6-O-tert.-…
Number of citations: 2 www.sciencedirect.com
A Mulero, I Cachadiña, EL Sanjuán - Journal of Physical and Chemical …, 2015 - pubs.aip.org
In previous papers, we have proposed specific correlations to reproduce the surface tension values for several sets of fluids and for wide ranges of temperatures. In this paper, we focus …
Number of citations: 28 pubs.aip.org
Á Mulero, M Pierantozzi, I Cachadiña, G Di Nicola - Fluid Phase Equilibria, 2017 - Elsevier
An Artificial Neural Network model is proposed for the calculation and prediction of the surface tension of alcohols. A total amount of 4316 data for 147 alcohols was used for training, …
Number of citations: 52 www.sciencedirect.com
G Di Nicola, M Pierantozzi - Fluid Phase Equilibria, 2015 - Elsevier
This work presents a new formula to calculate the surface tension of alcohols. As a first step, an analysis of the data available on the surface tension of alcohols was made. A total of …
Number of citations: 55 www.sciencedirect.com
F Gharagheizi, A Eslamimanesh, B Tirandazi… - Chemical engineering …, 2011 - Elsevier
In this work, the Quantitative Structure–Property Relationship (QSPR) strategy is applied to represent/predict the surface tension of pure chemical compounds at (66.36–977.40)K …
Number of citations: 48 www.sciencedirect.com
A Vatani, M Mehrpooya, F Gharagheizi - International Journal of …, 2007 - mdpi.com
The standard enthalpy of formation of 1115 compounds from all chemical groups, were predicted using genetic algorithm-based multivariate linear regression (GA-MLR). The obtained …
Number of citations: 163 www.mdpi.com

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